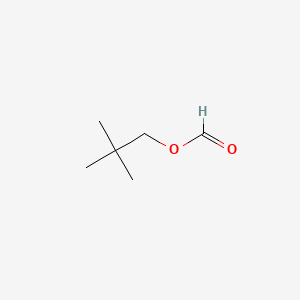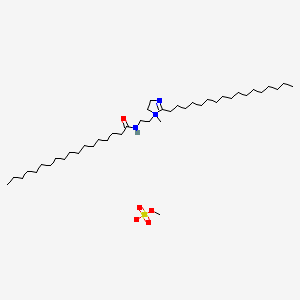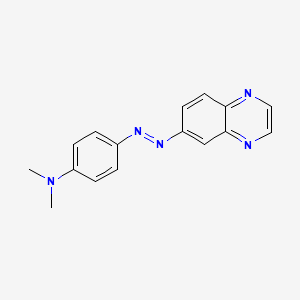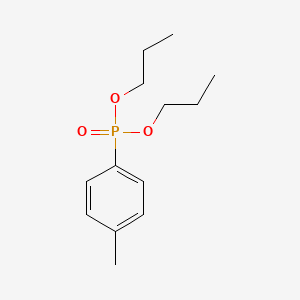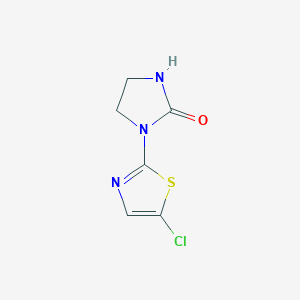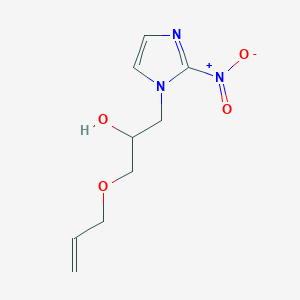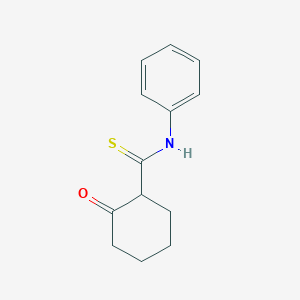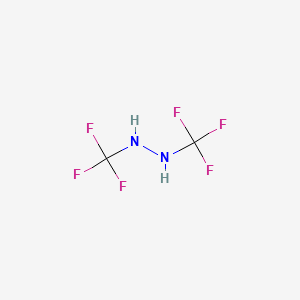
1,2-Bis(trifluoromethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)hydrazine is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl)carbamic acid azide in the presence of water . Another method includes the reaction of perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)hydrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(trifluoromethyl)hydrazine: This compound is similar in structure but has both trifluoromethyl groups attached to the same nitrogen atom.
Trifluoromethylhydrazine: A simpler compound with only one trifluoromethyl group attached to the hydrazine moiety.
Uniqueness
1,2-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to different nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
14848-78-3 |
|---|---|
Fórmula molecular |
C2H2F6N2 |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
1,2-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)9-10-2(6,7)8/h9-10H |
Clave InChI |
DYIRIKGQTBBWIX-UHFFFAOYSA-N |
SMILES canónico |
C(NNC(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



